molecular formula C19H22N2OS B2721100 (2-methylquinolin-8-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1788560-46-2

(2-methylquinolin-8-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2721100
CAS No.: 1788560-46-2
M. Wt: 326.46
InChI Key: JJSQSFHCJUMSNH-UHFFFAOYSA-N
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Description

(2-methylquinolin-8-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C19H22N2OS and its molecular weight is 326.46. The purity is usually 95%.
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Biological Activity

The compound (2-methylquinolin-8-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone, with a molecular formula of C25H29N5O3 and a molecular weight of 447.54 g/mol, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a quinoline moiety and an azabicyclo framework. The key structural components are:

  • Quinoline Ring : Known for its pharmacological properties.
  • Azabicyclo[3.2.1]octane : A bicyclic structure that contributes to the compound's biological activity.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC25H29N5O3
Molecular Weight447.54 g/mol
LogP3
LogS-5.06
Chiral Centers3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that can include:

  • Formation of the quinoline ring.
  • Introduction of the azabicyclo structure through cyclization reactions.
  • Functionalization to introduce the methylthio group.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems:

  • Dopamine Transporter (DAT) : Analogous compounds have shown significant binding affinity to DAT, which is crucial in the context of drug addiction and neuropharmacology .
  • Serotonin Receptors : The compound may also influence serotonin pathways, potentially affecting mood and anxiety disorders.

Pharmacological Studies

Research indicates that derivatives of the azabicyclo[3.2.1]octane scaffold exhibit stimulant effects in animal models, suggesting potential applications in treating conditions like ADHD or depression . Notably, compounds with similar structures have been investigated for their efficacy in reducing cocaine addiction by modulating dopamine levels .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
Dopamine ModulationIncreased dopamine levels
Stimulant ActivityEnhanced locomotor activity in rats
Serotonin InteractionPotential antidepressant effects

Study 1: Stimulant Properties

A study conducted on a related azabicyclo compound demonstrated significant stimulant effects in rat models, lasting over four hours post-administration. This suggests that similar modifications to the structure may yield compounds suitable for treating stimulant-related disorders .

Study 2: Drug Discrimination Paradigm

In another investigation, a derivative was able to substitute fully for cocaine in drug discrimination tasks among rats, indicating its potential as a therapeutic agent for cocaine dependence .

Properties

IUPAC Name

(2-methylquinolin-8-yl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c1-12-6-7-13-4-3-5-17(18(13)20-12)19(22)21-14-8-9-15(21)11-16(10-14)23-2/h3-7,14-16H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSQSFHCJUMSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2C(=O)N3C4CCC3CC(C4)SC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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